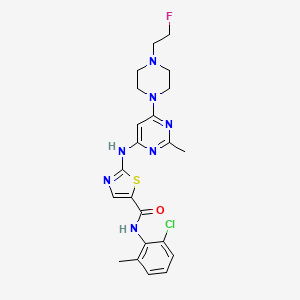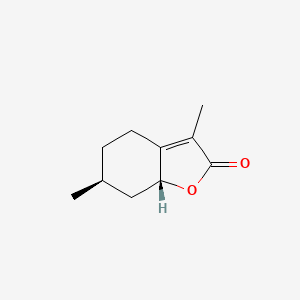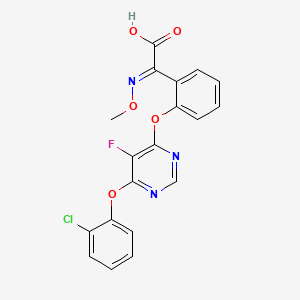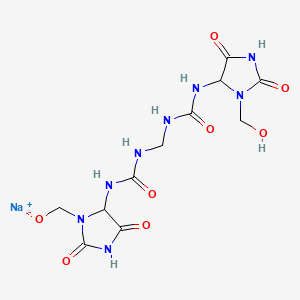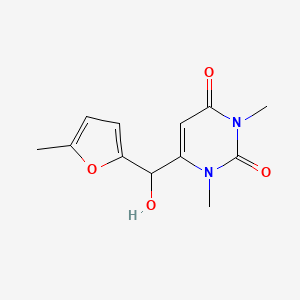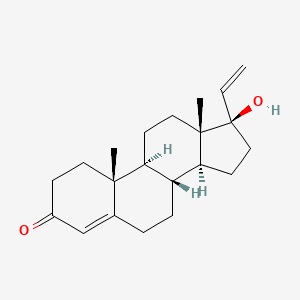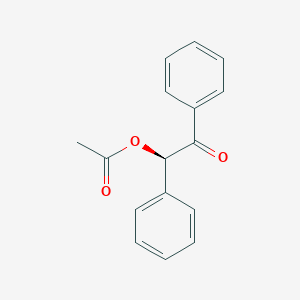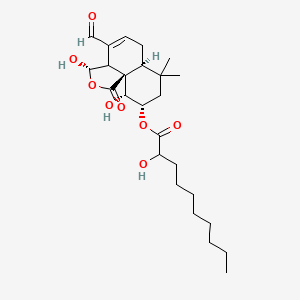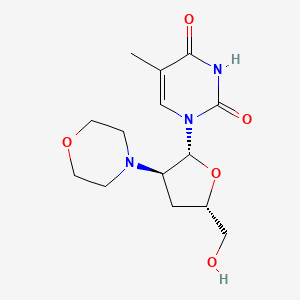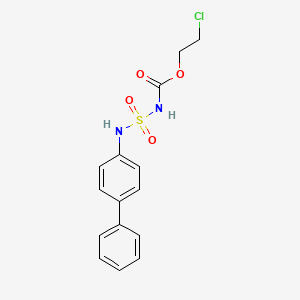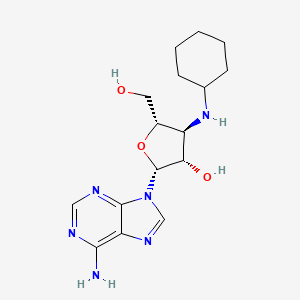
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog
Métodos De Preparación
The synthesis of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the arabinofuranosyl moiety, followed by the introduction of the cyclohexylamino group. The final step involves the coupling of the modified sugar with the purine base under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other nucleoside analogs such as:
- 9-Hexadecyl-9H-purin-6-amine
- 9-Benzyl-9H-purin-6-amine These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-beta-D-arabinofuranosyl)- lies in its specific modifications, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
134934-87-5 |
|---|---|
Fórmula molecular |
C16H24N6O3 |
Peso molecular |
348.40 g/mol |
Nombre IUPAC |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(cyclohexylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H24N6O3/c17-14-12-15(19-7-18-14)22(8-20-12)16-13(24)11(10(6-23)25-16)21-9-4-2-1-3-5-9/h7-11,13,16,21,23-24H,1-6H2,(H2,17,18,19)/t10-,11-,13+,16-/m1/s1 |
Clave InChI |
KRXCVHGYDTXKND-RLSLPTNOSA-N |
SMILES isomérico |
C1CCC(CC1)N[C@@H]2[C@H](O[C@H]([C@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
SMILES canónico |
C1CCC(CC1)NC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


